

# Application Notes and Protocols: Use of GSK650394 in Head and Neck Cancer Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | GSK 650394 |           |  |  |  |
| Cat. No.:            | B1672397   | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and SGK2. SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis in various cancers, including head and neck squamous cell carcinoma (HNSCC). Upregulation of SGK1 has been observed in several tumor types and is associated with poor prognosis. Inhibition of SGK1 by GSK650394 has been shown to suppress tumor growth and enhance the efficacy of conventional chemotherapeutic agents like cisplatin in HNSCC xenograft models. These notes provide a summary of the key findings and detailed protocols for the use of GSK650394 in preclinical HNSCC research.

### **Data Presentation**

Table 1: In Vitro Activity of GSK650394



| Target | IC50 Value | Assay Type                | Reference |
|--------|------------|---------------------------|-----------|
| SGK1   | 62 nM      | Cell-free enzymatic assay |           |
| SGK2   | 103 nM     | Cell-free enzymatic assay |           |

Table 2: In Vivo Efficacy of GSK650394 in a Head and Neck Squamous Cell Carcinoma Xenograft Model

Data from Berdel et al., 2014. Cell Lines: HTB41/43 (Human head and neck squamous cell carcinoma) Animal Model: Athymic Nude BalbC mice

| Treatment<br>Group          | Number of<br>Animals (n) | Mean Tumor<br>Size at<br>Endpoint<br>(mm²) ± SD | P-value vs.<br>Control | P-value vs.<br>Cisplatin<br>Alone |
|-----------------------------|--------------------------|-------------------------------------------------|------------------------|-----------------------------------|
| 1. Vehicle (PBS)            | 5                        | 122.33 ± 105.86                                 | -                      | -                                 |
| 2. GSK650394                | 6                        | 76.73 ± 36.09                                   | <0.001                 | -                                 |
| 3. Cisplatin                | 6                        | 94.52 ± 75.92                                   | <0.001                 | -                                 |
| 4. GSK650394 +<br>Cisplatin | 6                        | 25.76 ± 14.89                                   | <0.0001                | <0.001                            |

### **Experimental Protocols**

# Protocol 1: Establishment of Head and Neck Cancer Cell Line-Derived Xenografts

This protocol is based on the methodology described by Berdel et al., 2014.

### Materials:

• Head and Neck Squamous Cell Carcinoma cell lines (e.g., HTB41, HTB43)



- Athymic Nude BalbC mice (4-8 weeks old)
- Cell culture medium (e.g., RPMI-1640) with supplements
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Syringes (1 mL) and needles (27-gauge)
- Calipers

### Procedure:

- Cell Culture: Culture HNSCC cells in appropriate media until they reach 80-90% confluency.
- Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
- Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and perform a cell count. Adjust the cell concentration to 2 x 10^7 cells/mL.
- Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100  $\mu$ L of the cell suspension (containing 2 x 10<sup>6</sup> cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2. Treatment should be initiated when tumors reach a size of approximately 80-120 mm³.

## Protocol 2: Administration of GSK650394 and Cisplatin in HNSCC Xenografts

This protocol is based on the methodology described by Berdel et al., 2014.

### Materials:

GSK650394



- Cisplatin
- Phosphate Buffered Saline (PBS), sterile
- Vehicle for GSK650394 (e.g., 1% PBS solution)
- Syringes and needles for intratumoral and intraperitoneal injections

### Procedure:

- Preparation of GSK650394: Prepare a solution of GSK650394 in the vehicle. The reported dosage is 20 μg per mouse per injection in a 150 μL volume.
- Preparation of Cisplatin: Prepare a solution of cisplatin in sterile saline. The reported dosage is 10 mg per mouse per week, which is 50% of the maximum tolerated dose.
- Treatment Groups: Divide the tumor-bearing mice into four groups as described in Table 2.
- Administration of GSK650394: For groups 2 and 4, administer GSK650394 via direct intratumoral injection twice weekly. For the control group (group 1), inject an equal volume of the vehicle intratumorally.
- Administration of Cisplatin: For groups 3 and 4, administer cisplatin via intraperitoneal (IP) injection once weekly.
- Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the experiment. The experiment is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 15 mm in the longest diameter).
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers like CD44 and HER2, or molecular analysis).

# Mandatory Visualizations Signaling Pathway of SGK1 in Head and Neck Cancer









Click to download full resolution via product page







 To cite this document: BenchChem. [Application Notes and Protocols: Use of GSK650394 in Head and Neck Cancer Xenografts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672397#gsk-650394-use-in-head-and-neck-cancer-xenografts]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com